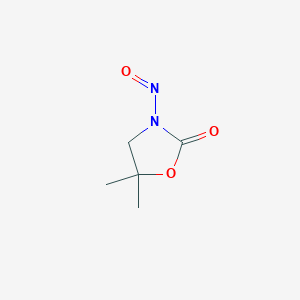

5,5-Dimethyl-3-nitrosooxazolidin-2-one

Description

Properties

IUPAC Name |

5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNOAELAGIWULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)O1)N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305758 | |

| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24519-03-7 | |

| Record name | 24519-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Precautionary Interest

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a distinct organic molecule characterized by a five-membered oxazolidinone ring, substituted with two methyl groups at the C5 position and a nitroso group at the N3 position. The oxazolidinone scaffold is of significant interest in medicinal chemistry, forming the core of several therapeutic agents, most notably the antibiotic linezolid.[1][2] The presence of an N-nitroso group, however, places this molecule in a class of compounds that are of high concern in the pharmaceutical industry. N-nitroso compounds are widely recognized as potent mutagens and carcinogens.[3][4]

Direct literature on the specific properties and biological activity of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is scarce. Therefore, this guide synthesizes a comprehensive technical overview by drawing upon the well-established chemistry of the oxazolidin-2-one ring system and the extensive body of research on N-nitroso compounds. For drug development professionals, this molecule represents a potential N-nitrosamine drug substance-related impurity (NDSRI) that could arise from the presence of residual secondary amines and nitrosating agents in the manufacturing process of drugs containing a 5,5-dimethyloxazolidin-2-one core. Understanding its fundamental properties is therefore a critical aspect of risk assessment and quality control in pharmaceutical development.

Physicochemical and Chemical Properties

The physicochemical properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be inferred from its constituent parts. The 5,5-dimethyl substitution on the oxazolidin-2-one ring is known to influence the stability of related compounds.[5] The N-nitroso group imparts specific chemical reactivity and potential instability under certain conditions.

Table 1: Predicted Physicochemical Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₅H₈N₂O₃ | Based on chemical structure. |

| Molecular Weight | 144.13 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow oil or low-melting solid | Many simple N-nitrosamines are oily liquids. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO). Limited solubility in water. | The lipophilic nature of N-nitroso compounds allows for penetration of biological membranes.[6] |

| Stability | Sensitive to light and acidic conditions.[3] May degrade under alkaline conditions.[6] | N-nitroso compounds are known to be unstable under these conditions, which can lead to the release of the nitroso group.[7] |

| Storage | Store in a cool, dark place, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | To prevent degradation. |

Synthesis and Formation

The formation of 5,5-Dimethyl-3-nitrosooxazolidin-2-one would most likely occur through the N-nitrosation of its secondary amine precursor, 5,5-dimethyloxazolidin-2-one. This reaction typically involves a nitrosating agent, such as nitrous acid (formed in situ from a nitrite salt and a strong acid), under controlled conditions.[8]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Experimental Protocol: N-Nitrosation of 5,5-Dimethyloxazolidin-2-one

This protocol is a generalized procedure based on standard methods for the synthesis of N-nitrosamines.[8] Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

-

Dissolution of Precursor: Dissolve one equivalent of 5,5-dimethyloxazolidin-2-one in a suitable organic solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Causality: Low temperatures are crucial to control the exothermic reaction and prevent the degradation of the product.[8]

-

-

Preparation of Nitrosating Agent: In a separate flask, dissolve a slight excess (1.1-1.2 equivalents) of sodium nitrite in water.

-

Acidification and Reaction: Slowly add a strong acid (e.g., hydrochloric acid) to the cooled solution of the precursor to achieve a pH of approximately 3-4. While maintaining the low temperature, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes.

-

Causality: Acidic conditions are necessary to generate the active nitrosating species from sodium nitrite.[8]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any remaining nitrosating agent by adding a solution of a quenching agent, such as ammonium sulfamate or ascorbic acid. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action and Biological Significance

The primary concern for N-nitroso compounds in drug development is their well-documented carcinogenicity.[9] This biological activity is a consequence of their metabolic activation in vivo.

Metabolic Activation and Genotoxicity

-

Enzymatic Hydroxylation: In the body, N-nitrosamines undergo enzymatic hydroxylation, primarily by cytochrome P450 enzymes, at the α-carbon position.[4]

-

Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine intermediate.

-

Generation of an Alkylating Agent: The intermediate spontaneously decomposes to yield an aldehyde and a highly reactive alkyldiazonium ion.

-

DNA Adduct Formation: The alkyldiazonium ion is a potent electrophile that can alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This DNA damage, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.

Caption: General mechanism of metabolic activation of N-nitroso compounds.

Analytical Methodologies for Detection and Quantification

Given the potent toxicity of N-nitrosamines, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[10][11]

Table 2: Common Analytical Techniques for N-Nitrosamine Analysis

| Technique | Description | Advantages |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates the N-nitrosamine from the drug matrix using liquid chromatography, followed by highly selective and sensitive detection using a tandem mass spectrometer. | High sensitivity and selectivity, suitable for a wide range of N-nitrosamines, including non-volatile compounds.[11] |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile N-nitrosamines based on their boiling points using gas chromatography, followed by mass spectrometric detection.[9] | Excellent for volatile and semi-volatile nitrosamines. |

| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Provides highly accurate mass measurements, which can aid in the identification of unknown N-nitrosamine impurities.[10] | High confidence in compound identification. |

Sample Protocol: LC-MS/MS Analysis of N-Nitrosamine Impurities

This is a generalized protocol for the analysis of N-nitrosamine impurities in a drug substance. Method development and validation are essential for each specific API.

-

Sample Preparation:

-

Accurately weigh a known amount of the drug substance (e.g., 80 mg) into a centrifuge tube.

-

Add a specific volume of a suitable diluent (e.g., 1% formic acid in water) and an internal standard solution.

-

Vortex the sample for a set period (e.g., 20 minutes) to ensure complete dissolution of the nitrosamine.

-

Centrifuge the sample to pellet any undissolved API.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid, is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of the target N-nitrosamine.

-

The concentration of the N-nitrosamine in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Conclusion

While 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not a widely studied compound, its chemical structure places it at the intersection of two important classes of molecules: the medicinally relevant oxazolidinones and the toxicologically significant N-nitroso compounds. For researchers and drug development professionals, understanding the potential for its formation as an impurity, its likely chemical properties, and the methods for its detection is of paramount importance for ensuring the safety and quality of pharmaceuticals. The information presented in this guide, synthesized from the established principles of its constituent chemical moieties, provides a solid foundation for the risk assessment and analytical control of this and other related N-nitrosamine impurities.

References

-

iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

-

N ‐Nitro Compounds. ResearchGate. [Link]

- 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione.

-

N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Royal Society of Chemistry. [Link]

-

SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

-

SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. ResearchGate. [Link]

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. [Link]

-

Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. [Link]

-

Biological interactions of N-nitroso compounds: a review. National Institutes of Health. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. ACS Publications. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scienceasia.org [scienceasia.org]

- 4. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine | 77400-46-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmda.go.jp [pmda.go.jp]

An In-Depth Technical Guide to 5,5-Dimethyl-3-nitrosooxazolidin-2-one: A Potential Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-3-nitrosooxazolidin-2-one (CAS Number: 24519-03-7) is a heterocyclic compound belonging to the N-nitrosooxazolidinone family. Its structure suggests its potential as a nitric oxide (NO) donor, a class of compounds of significant interest in pharmacology and drug development. Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The controlled release of NO from donor molecules offers therapeutic potential for a range of conditions, including cardiovascular diseases and wound healing. This guide provides a comprehensive technical overview of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, from its synthesis and chemical properties to its potential mechanisms of action and applications in research.

Chemical and Physical Properties

While specific experimental data for 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not extensively available in the public domain, its properties can be predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 24519-03-7 | |

| Molecular Formula | C₅H₈N₂O₃ | PubChem |

| Molecular Weight | 144.13 g/mol | PubChem |

| IUPAC Name | 5,5-dimethyl-3-nitrosooxazolidin-2-one | PubChem |

| Appearance | Predicted to be a pale yellow oil or low-melting solid | Analogy to other N-nitroso compounds |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General solubility of similar organic molecules |

| Stability | Likely sensitive to light and heat, which can induce decomposition and release of nitric oxide. | General property of N-nitroso compounds |

Synthesis and Purification

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be conceptualized as a two-step process: first, the synthesis of the 5,5-dimethyloxazolidin-2-one precursor, followed by its nitrosation.

Part 1: Synthesis of 5,5-Dimethyloxazolidin-2-one (Precursor)

The precursor can be synthesized from 2-amino-2-methyl-1-propanol. A common method for forming the oxazolidinone ring is through reaction with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or diethyl carbonate.

Diagram of Precursor Synthesis:

Caption: Synthesis of the 5,5-Dimethyloxazolidin-2-one precursor.

Experimental Protocol: Synthesis of 5,5-Dimethyloxazolidin-2-one

-

Materials:

-

2-Amino-2-methyl-1-propanol hydrochloride

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of 2-amino-2-methyl-1-propanol hydrochloride in anhydrous DCM at 0 °C, add triethylamine dropwise.

-

Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 5,5-dimethyloxazolidin-2-one.

-

Part 2: Nitrosation of 5,5-Dimethyloxazolidin-2-one

The final step is the nitrosation of the secondary amine within the oxazolidinone ring. This is typically achieved using a nitrosating agent such as sodium nitrite in an acidic medium.

Diagram of Nitrosation:

Caption: Nitrosation of the precursor to yield the final product.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

-

Materials:

-

5,5-Dimethyloxazolidin-2-one

-

Sodium nitrite

-

Hydrochloric acid (e.g., 2 M)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5,5-dimethyloxazolidin-2-one in DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the stirred reaction mixture.

-

Add hydrochloric acid dropwise while maintaining the temperature at 0 °C. The reaction mixture may turn yellow or orange.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure at a low temperature to avoid decomposition of the product.

-

The crude product can be purified by flash chromatography on silica gel, eluting with a non-polar to moderately polar solvent system.

-

Mechanism of Nitric Oxide Release

N-nitroso compounds are known to release nitric oxide through two primary mechanisms: photochemical and thermal decomposition.

Photochemical Release of Nitric Oxide

Upon absorption of light, typically in the UV-A or near-visible range, the N-NO bond in N-nitroso amides can undergo homolytic cleavage. This generates a nitric oxide radical and an amidyl radical. The quantum yield of this process can be influenced by the solvent and the substitution pattern of the molecule.[1]

Diagram of Photochemical NO Release:

Caption: Photochemical cleavage of the N-NO bond to release nitric oxide.

This light-triggered release allows for precise spatial and temporal control over NO delivery, a highly desirable feature in experimental biology and targeted therapies.

Thermal Release of Nitric Oxide

In the absence of light, N-nitroso compounds can also undergo thermal decomposition to release nitric oxide. The rate of this decomposition is dependent on the temperature and the chemical environment. The mechanism can be more complex than photolysis and may involve the formation of various intermediates.

Diagram of Thermal NO Release:

Caption: Thermal decomposition leading to the release of nitric oxide.

Applications in Research: Evaluation of Nitric Oxide Release

A primary application of 5,5-Dimethyl-3-nitrosooxazolidin-2-one in a research setting would be to serve as a controllable source of nitric oxide. A crucial initial experiment is to quantify the amount and rate of NO release. The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO through the detection of its stable oxidation product, nitrite (NO₂⁻).[2][3]

Experimental Protocol: Quantification of NO Release using the Griess Assay

-

Objective: To determine the amount of nitric oxide released from 5,5-Dimethyl-3-nitrosooxazolidin-2-one over time, both with and without light stimulation.

-

Materials:

-

5,5-Dimethyl-3-nitrosooxazolidin-2-one

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

-

UV lamp (for photochemical release studies)

-

-

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of sodium nitrite standards of known concentrations in PBS.

-

Add the standards to the wells of a 96-well plate.

-

-

Sample Preparation and Incubation:

-

Prepare a stock solution of 5,5-Dimethyl-3-nitrosooxazolidin-2-one in a suitable organic solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentration.

-

For photochemical release, expose the sample solutions to a UV lamp for defined periods. Keep a parallel set of samples in the dark as a control for thermal release.

-

At various time points, collect aliquots of the sample solutions.

-

-

Griess Reaction:

-

Add the collected sample aliquots and the nitrite standards to the wells of the microplate.

-

Add the Griess reagent to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

-

Incubate the plate at room temperature for the recommended time (usually 15-30 minutes) to allow for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (typically 540 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

-

Use the standard curve to determine the concentration of nitrite in the sample aliquots.

-

Plot the concentration of nitrite released over time for both the light-exposed and dark-control samples to characterize the NO-donating properties of the compound.

-

-

Safety and Handling

N-nitroso compounds as a class are considered to be potentially carcinogenic and should be handled with extreme caution.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

-

Engineering Controls: All work with 5,5-Dimethyl-3-nitrosooxazolidin-2-one should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store the compound in a cool, dark, and dry place to prevent premature decomposition. It should be stored away from strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5,5-Dimethyl-3-nitrosooxazolidin-2-one represents a promising, yet under-explored, potential nitric oxide donor. Its synthesis is achievable through established organic chemistry methodologies. The ability to trigger NO release through both light and heat provides a versatile tool for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and evaluation of this compound's NO-donating capabilities. As with all N-nitroso compounds, strict adherence to safety protocols is paramount during its handling and use. Further research into this and related N-nitrosooxazolidinones could unveil novel therapeutic agents and research tools for modulating nitric oxide signaling pathways.

References

- Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N-Nitroso-N-methyl-N-dodecylamine.

- Dojindo Molecular Technologies, Inc. (2014). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual.

- Chow, Y. L., & Tam, J. N. S. (1970). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 48(12), 1904-1909.

-

PubChem. (n.d.). 5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione. Retrieved from [Link]

- Sigma-Aldrich. (2023).

-

ResearchGate. (2015). Does anybody have the original protocol for NO estimation by Griess method?. Retrieved from [Link]

- Chen, Y., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Accounts of Chemical Research, 54(3), 635-648.

- Chow, Y. L., & Polo, J. (1986). Photochemistry of nitroso compounds in solution. Part 21. The mechanism of the photo-rearrangement of N-nitrosamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 727-733.

- Thermo Fisher Scientific. (2020).

- TCI Chemicals. (2021).

-

Sci-Hub. (n.d.). Synthesis and Spectral Behavior of 5-Methyl-3-phenyl-1,3-oxazolidin-2-ones Using NMR. Retrieved from [Link]

- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application with gas chromatography-mass spectrometry, and its limitations.

-

PubChem. (n.d.). 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

- Williams, D. L. H. (2018). The chemistry of N-nitrosamines. Royal Society of Chemistry.

- Google Patents. (n.d.). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.

-

PubChem. (n.d.). 5,5'-Dimethyl-3,3'-azoisoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

-

DSpace@MIT. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet N-Nitrosodimethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]

- Springer. (2021). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One.

- MDPI. (2021). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.

Sources

An In-depth Technical Guide to the Molecular Structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

Abstract

This technical guide provides a comprehensive theoretical framework for the synthesis, structural elucidation, and spectroscopic characterization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. As a compound at the intersection of the well-established oxazolidinone and N-nitroso functionalities, this molecule presents unique characteristics of interest to researchers in medicinal chemistry, drug development, and materials science. This document delineates a proposed synthetic pathway, predicts its key spectroscopic signatures based on analogous structures, and discusses the instrumental methodologies crucial for its definitive identification. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific rigor and practical applicability for researchers and drug development professionals.

Introduction: The Scientific Rationale

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic linezolid.[1] Its rigid, planar structure and specific hydrogen bonding capabilities make it an attractive framework for designing molecules with targeted biological activities. The gem-dimethyl substitution at the C5 position, as seen in 5,5-dimethyloxazolidin-2-one derivatives, has been shown to be crucial in directing stereochemistry and inhibiting certain metabolic pathways.[2][3]

The introduction of an N-nitroso group (-N=O) imparts a distinct set of chemical and biological properties. N-nitroso compounds are a significant class of molecules known for their diverse reactivity and, in many cases, potent biological effects.[4] The chemistry of N-nitrosamines is of particular interest due to their role as potential carcinogens, which necessitates a thorough understanding of their structure and reactivity for risk assessment in pharmaceutical development.[5]

This guide, therefore, addresses the hypothetical molecule 5,5-Dimethyl-3-nitrosooxazolidin-2-one, providing a foundational understanding for its potential synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be logically approached in a two-step sequence: first, the synthesis of the precursor 5,5-dimethyloxazolidin-2-one, followed by its N-nitrosation.

Synthesis of the 5,5-Dimethyloxazolidin-2-one Precursor

The synthesis of the parent oxazolidinone can be achieved through established methods. One common approach involves the reaction of a suitable amino alcohol with a carbonylating agent.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-amino-2-methyl-1-propanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Carbonylation: Cool the solution to 0 °C in an ice bath. Add a carbonylating agent, such as phosgene, triphosgene, or a chloroformate, dropwise to the stirred solution. The choice of carbonylating agent will influence the reaction conditions and workup procedure.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5,5-dimethyloxazolidin-2-one.

Causality of Experimental Choices:

-

The use of an aprotic solvent is crucial to prevent side reactions with the highly reactive carbonylating agent.

-

Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

The aqueous workup is necessary to remove any unreacted carbonylating agent and inorganic salts.

N-Nitrosation of 5,5-Dimethyloxazolidin-2-one

The introduction of the nitroso group at the N3 position is a critical step. The nitrosation of secondary amines and amides is a well-documented transformation, with several effective methods available.[6] A common and effective method involves the use of sodium nitrite in an acidic medium.[7]

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 5,5-dimethyloxazolidin-2-one in a suitable solvent system, such as a mixture of acetic acid and water.[8]

-

Nitrosating Agent: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring. Maintaining a low temperature is critical to prevent the decomposition of nitrous acid.

-

Reaction Control: The reaction is typically rapid. Monitor the formation of the product, which may be indicated by a color change to a characteristic yellow or orange hue of N-nitroso compounds.

-

Isolation and Purification: After the addition is complete, allow the reaction to stir for a short period at low temperature. Extract the product with an organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be further purified by flash chromatography.

Self-Validating System and Trustworthiness:

-

Safety Precaution: N-nitroso compounds should be handled with extreme care in a well-ventilated fume hood, as many are potent carcinogens.[8]

-

The progress of the nitrosation can be monitored by TLC, with the product spot often being more colored than the starting material.

-

The successful formation of the product can be initially confirmed by a color change and subsequently by the spectroscopic methods detailed below.

Structural Elucidation and Spectroscopic Analysis

The definitive characterization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one relies on a combination of modern spectroscopic techniques. Based on the known spectral properties of related compounds, the following data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

A singlet integrating to six protons for the two magnetically equivalent methyl groups at the C5 position. The chemical shift of these protons in a similar compound, 5,5-dimethylhydantoin, appears around 1.4 ppm.[9]

-

A singlet integrating to two protons for the methylene group at the C4 position.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework.

-

A signal for the carbonyl carbon (C2) is expected in the range of 150-170 ppm.

-

A signal for the quaternary carbon (C5) will be present.

-

A signal for the methylene carbon (C4).

-

A signal for the two equivalent methyl carbons.

-

Data Presentation: Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ (x2) | ~1.5 (s, 6H) | ~25 |

| CH ₂ | ~4.0 (s, 2H) | ~60 |

| C=O | - | ~155 |

| C(CH₃)₂ | - | ~70 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-N=O Stretch: A characteristic absorption band for the N=O stretching vibration of the nitroso group is expected in the region of 1425–1490 cm⁻¹.[8]

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) of the oxazolidinone ring should appear around 1750 cm⁻¹.

-

C-N and C-O Stretches: Absorptions for the C-N and C-O single bonds will also be present in the fingerprint region.

Data Presentation: Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=O Stretch | 1425 - 1490 | Medium to Strong |

| C=O Stretch | ~1750 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of C₅H₈N₂O₃.

-

Fragmentation Pattern: A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a significant M-30 peak.[10] Other fragmentations may involve the cleavage of the oxazolidinone ring.

Visualization of Key Processes

Molecular Structure

Caption: Molecular structure of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Synthetic Workflow

Caption: Proposed synthetic workflow for 5,5-Dimethyl-3-nitrosooxazolidin-2-one.

Conclusion

While 5,5-Dimethyl-3-nitrosooxazolidin-2-one remains a theoretically constructed molecule based on available literature, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed methodologies are based on well-established chemical transformations, ensuring a high probability of success in a laboratory setting. The predicted spectroscopic data serves as a benchmark for researchers aiming to synthesize and identify this novel compound. This in-depth analysis is intended to empower researchers, scientists, and drug development professionals to explore the potential of this and other novel N-nitrosooxazolidinone derivatives in their respective fields.

References

- Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). A practical and efficient N-nitrosation of secondary amines using the [NO+·Crown·H(NO3)2−] complex. The Journal of Organic Chemistry, 66(10), 3619–3620.

- Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Accounts of Chemical Research, 54(4), 1045-1056.

-

ResearchGate. (2025). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Retrieved from [Link]

-

ACS Publications. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]

-

ProQuest. (2005). Nitrosooxazolidinones derived from the nitrosation of amino acids and aldehydes, and, Relative drug nitrosations. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

PubMed. (1971). Mass spectrometry of N-nitrosamines. Retrieved from [Link]

- Journal of Chemical Health Risks. (2021). A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Journal of Chemical Health Risks, 11(4), 431-437.

-

ResearchGate. (n.d.). Transamidation of N‐methyl‐N‐nitrosoamides using various amines. Reaction conditions. Retrieved from [Link]

-

National Institutes of Health. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

-

National Institutes of Health. (2011). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. Retrieved from [Link]

-

National Institutes of Health. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]

- Wiley Online Library. (1958). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 6(12), 743-749.

- Thieme. (2009). Product Class 4: N-Nitrosoamines. In Science of Synthesis (Vol. 41, pp. 437-447).

-

ACS Publications. (2025). N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Retrieved from [Link]

-

National Institutes of Health. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]

-

Defense Technical Information Center. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. Retrieved from [Link]

-

Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Aspects of the Mass Spectra of.N-Nitrosamines. Retrieved from [Link]

-

JoVE. (2023). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]

-

National Institutes of Health. (2021). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Retrieved from [Link]

-

Britannica. (2026). Nitroso compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Nitrosodiphenylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazolidinone. Retrieved from [Link]

- ACS Publications. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 73(1), 212-215.

-

Nitrosamines Exchange. (2022). N-nitrosoamides - a horse of a different color. Retrieved from [Link]

- MDPI. (2017). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2017(2), M934.

-

ResearchGate. (n.d.). Why does DMSO show quintet in 1H NMR? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Retrieved from [Link]

- Cardiff University. (2021). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA.

-

ResearchGate. (n.d.). The 13 C-NMR spectrum of compound[4]. Retrieved from [Link]

Sources

- 1. Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 7. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 5,5-Dimethylhydantoin(77-71-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Rigor

This document provides a comprehensive technical overview of 5,5-Dimethyl-3-nitrosooxazolidin-2-one. As a Senior Application Scientist, it is my directive to present not just data, but a narrative grounded in established scientific principles. The information herein is curated to be trustworthy and immediately applicable in a research and development setting. It is important to note that while extensive research has been conducted, specific experimental data for this particular molecule is not always available in public literature. In such instances, this guide draws upon well-established principles of organic chemistry and data from closely related structural analogs to provide scientifically sound estimations and safety recommendations. All inferred data is clearly identified to maintain transparency and scientific integrity.

Molecular Identity and Physicochemical Properties

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone family, characterized by the presence of a nitroso group at the 3-position. This structural feature is of significant interest in medicinal chemistry and organic synthesis due to the unique reactivity it imparts.

Structural and General Data

| Identifier | Value | Source |

| IUPAC Name | 5,5-dimethyl-3-nitrosooxazolidin-2-one | [PubChem][1] |

| CAS Number | 24519-03-7 | [Veeprho][2] |

| Molecular Formula | C₅H₈N₂O₃ | [PubChem][1] |

| Molecular Weight | 158.13 g/mol | [PubChem][1] |

| Canonical SMILES | CC1(C(=O)N(C1=O)N=O)C |

Physicochemical Parameters (Experimental and Estimated)

| Property | Value | Notes and Citations |

| Melting Point | Estimated: 70-90 °C | The parent compound, 5,5-Dimethyl-2,4-oxazolidinedione, has a melting point of 77-80 °C.[3] The introduction of the nitroso group may slightly alter the crystal lattice energy. |

| Boiling Point | Estimated: >200 °C (with decomposition) | N-nitroso compounds can be thermally unstable. A related compound, 3,5-dimethyl-5-ethyloxazolidine-2,4-dione, boils at 101-102 °C at 11 mm Hg.[4] Extrapolation to atmospheric pressure is difficult due to potential decomposition. |

| Solubility | Expected to be soluble in a range of organic solvents. | Based on its predicted LogP and polar surface area, solubility is expected in solvents like dichloromethane, ethyl acetate, and acetone. The solubility of similar small organic molecules has been determined in various organic solvents.[5] |

| Appearance | Likely a pale yellow solid or oil. | Many N-nitroso compounds are described as yellow oils or low-melting solids. |

| XLogP3-AA | 0.5 | Computed by PubChem, suggesting moderate lipophilicity.[1] |

| Topological Polar Surface Area | 58.6 Ų | Computed by PubChem, indicating potential for cell permeability.[6] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][6] |

Synthesis and Characterization

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not explicitly detailed in readily available literature. However, a logical and established synthetic pathway involves a two-step process: the synthesis of the 5,5-dimethyloxazolidin-2-one precursor, followed by its nitrosation.

Synthesis of the 5,5-Dimethyloxazolidin-2-one Precursor

Several methods are established for the synthesis of the oxazolidinone ring system.[7] A common approach involves the cyclization of a corresponding amino alcohol with a carbonylating agent like phosgene or its derivatives. For the 5,5-dimethyl substituted ring, the precursor would be 2-amino-2-methyl-1-propanol.

Caption: Synthesis of the 5,5-Dimethyloxazolidin-2-one precursor.

Nitrosation of 5,5-Dimethyloxazolidin-2-one

The introduction of the nitroso group at the nitrogen of the oxazolidinone ring is a standard nitrosation reaction. This is typically achieved by treating the secondary amine precursor with a nitrosating agent under acidic conditions.

-

Dissolution: Dissolve 5,5-dimethyloxazolidin-2-one in a suitable acidic medium, such as a mixture of acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermic reaction and prevent decomposition of the product.

-

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution with vigorous stirring. The reaction progress can often be monitored by the appearance of a yellowish color.

-

Reaction Quenching and Extraction: After the addition is complete, allow the reaction to stir for a specified time at low temperature. Then, quench the reaction with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like dichloromethane.

-

Purification: The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: General workflow for the nitrosation of 5,5-dimethyloxazolidin-2-one.

Characterization

While specific spectra for 5,5-Dimethyl-3-nitrosooxazolidin-2-one are not publicly available, the following are expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: Protons on the oxazolidinone ring would appear as singlets or multiplets in the aliphatic region. The methyl groups at the 5-position would likely appear as a singlet integrating to six protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the oxazolidinone ring, the quaternary carbon at the 5-position, and the carbons of the methyl groups.

-

FTIR: The spectrum would be dominated by a strong carbonyl (C=O) stretching band, likely around 1750-1780 cm⁻¹, and a characteristic N-N=O stretching vibration for the nitroso group, typically in the 1450-1500 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 158. Fragmentation would likely involve the loss of the nitroso group (NO, 30 Da) and other characteristic fragments of the oxazolidinone ring.

Chemical Reactivity and Stability

The chemical behavior of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is dictated by the interplay of the oxazolidinone ring and the N-nitroso functionality.

The N-Nitroso Group: A Hub of Reactivity

The N-nitroso group is an electron-withdrawing group that influences the reactivity of the entire molecule. It is known to be susceptible to both reduction and decomposition under various conditions.

-

Reduction: The nitroso group can be reduced to the corresponding hydrazine or amine.

-

Acid/Base Stability: N-nitroso compounds can be unstable in the presence of strong acids or bases, potentially leading to denitrosation.

-

Thermal Stability: Many N-nitroso compounds are thermally labile and can decompose upon heating, often releasing nitric oxide (NO) or other nitrogen oxides. This property is being explored for the development of NO-releasing drugs.[8]

The Oxazolidinone Ring

The oxazolidinone ring is a stable heterocyclic system. However, the lactone and carbamate functionalities can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Potential Decomposition Pathways

Under thermal stress or in the presence of certain reagents, 5,5-Dimethyl-3-nitrosooxazolidin-2-one could decompose through several pathways. A likely pathway involves the homolytic cleavage of the N-N bond to release nitric oxide and an oxazolidinone radical.

Caption: A plausible thermal decomposition pathway.

Applications in Research and Drug Development

While specific applications for 5,5-Dimethyl-3-nitrosooxazolidin-2-one are not widely documented, its structural motifs suggest potential utility in several areas of drug discovery and development.

As a Nitric Oxide (NO) Donor

The N-nitroso functionality makes this compound a potential candidate as a nitric oxide-releasing molecule. NO is a critical signaling molecule in various physiological processes, and controlled NO release is a therapeutic strategy for cardiovascular diseases, wound healing, and cancer therapy.

Scaffold for Medicinal Chemistry

The oxazolidinone core is a "privileged structure" in medicinal chemistry, most notably found in the linezolid class of antibiotics. These antibiotics function by inhibiting bacterial protein synthesis.[9] The 5,5-dimethyl substitution pattern could be explored for the development of new antibacterial agents or other therapeutic compounds.

Tool Compound in Chemical Biology

As a source of nitric oxide or as a reactive intermediate, 5,5-Dimethyl-3-nitrosooxazolidin-2-one could be used as a tool compound to study the effects of nitrosative stress on biological systems or to develop new synthetic methodologies.

Safety, Handling, and Storage

Given the presence of the N-nitroso group, 5,5-Dimethyl-3-nitrosooxazolidin-2-one should be handled with caution as a potentially carcinogenic substance.

Hazard Assessment

-

Carcinogenicity: Many N-nitroso compounds are known or suspected carcinogens. Therefore, this compound should be treated as such in the absence of specific toxicological data.

-

Toxicity: General toxicity data is not available. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

-

Stability: The compound may be sensitive to heat, light, and strong acids or bases.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Decontamination: All surfaces and equipment should be thoroughly decontaminated after use.

Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from sources of heat, light, and incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactivity is centered around the N-nitroso group and the oxazolidinone core. While a lack of specific experimental data necessitates a cautious approach based on analogous structures, the information presented in this guide provides a solid foundation for researchers and drug development professionals to safely handle and explore the potential of this intriguing molecule. Further research is warranted to fully elucidate its properties and applications.

References

- Spielman, M. A. (1951). 3,5-dimethyl-5-ethyloxazolidine-2,4-dione. U.S. Patent No. 2,575,693. Washington, DC: U.S.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 172967490, 5,5-Dimethyl-3-nitrosooxazolidine. Retrieved from [Link]

-

SIELC Technologies. 5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3017964, 5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 303451, 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

ResearchGate. Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates. [Link]

-

Veeprho. 5,5-Dimethyl-3-nitrosooxazolidin-2-one. [Link]

-

Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886–2899. [Link]

-

National Institute of Standards and Technology. 5,5-Dimethyl-1,3-dioxan-2-one. [Link]

-

Yan, S., Miller, M. J., Wencewicz, T. A., & Möllmann, U. (2010). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels-Alder chemistry. Bioorganic & medicinal chemistry letters, 20(3), 1302–1305. [Link]

-

Barros, C. D., Amato, A. A., de Oliveira, T. B., Iannini, K. B. R., da Silva, A. L., da Silva, T. G., ... & da Rocha Pitta, I. (2010). Synthesis and anti-inflammatory activity of new arylidene-thiazolidine-2,4-diones as PPARγ ligands. Bioorganic & medicinal chemistry, 18(11), 3805–3811. [Link]

-

ResearchGate. 1H NMR and 13C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d6 as the solvents (25°C). [Link]

-

Sahu, P., & Sahu, P. K. (2020). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 25(24), 5872. [Link]

-

Lee, J. Y., & Kim, H. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(11), 1856. [Link]

-

ResearchGate. Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. [Link]

-

E. L. D. R., & Schoenfisch, M. H. (2025). On-Demand Nitric Oxide Generation via Thermal Decomposition of N-Trityl Dihydro-1,2-Oxazines. Angewandte Chemie International Edition, e202418501. [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 5,5-dimethylhydantoin. [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

- Google Patents. Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.

-

National Center for Biotechnology Information. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

-

Öman, T., & Wu, B. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC bioinformatics, 15, 413. [Link]

-

ResearchGate. FTIR spectrum of dimethyl sulfoxide. [Link]

-

ResearchGate. (PDF) Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. [Link]

-

Ginos, J. Z., Tilbury, R. S., Haber, M. T., & Rottenberg, D. A. (1982). Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography. Journal of nuclear medicine, 23(3), 255–258. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

-

Carl ROTH. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. [Link]

-

Holzgrabe, U., & Wawer, I. (1998). NMR spectroscopy in pharmacy. Journal of pharmaceutical and biomedical analysis, 17(4-5), 557–616. [Link]

-

Lasch, P., & Naumann, D. (2001). FT-IR microspectroscopic imaging of single cells and simple tissues. Journal of vibrational spectroscopy, 28(1), 101–110. [Link]

Sources

- 1. 5,5-Dimethyl-3-nitrosooxazolidine | C5H10N2O2 | CID 172967490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 5,5-二甲基噁唑烷-2,4-二酮 | Sigma-Aldrich [sigmaaldrich.cn]

- 4. US2575693A - 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione | C9H14N2O3 | CID 3017964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-Demand Nitric Oxide Generation via Thermal Decomposition of N-Trityl Dihydro-1,2-Oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nva.sikt.no [nva.sikt.no]

Methodological & Application

Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one: A Detailed Protocol and Application Guide

This document provides a comprehensive guide for the synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one, a valuable chemical intermediate. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide is structured to provide not only a step-by-step procedure but also the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Scientific Context

5,5-Dimethyl-3-nitrosooxazolidin-2-one belongs to the class of N-nitroso compounds, which are characterized by the R-N=O functional group.[1] While some N-nitrosamines are known for their carcinogenic properties, others are significant in medicinal chemistry and as intermediates in organic synthesis.[2][3] The oxazolidinone core, a five-membered heterocyclic motif, is a privileged scaffold in medicinal chemistry, with notable examples including the antibiotic linezolid.[4] The synthesis of the title compound is a two-step process, beginning with the formation of the 5,5-dimethyloxazolidin-2-one precursor, followed by N-nitrosation. Understanding the nuances of each step is critical for a successful and safe synthesis.

Synthesis of the Precursor: 5,5-Dimethyloxazolidin-2-one

The initial step involves the cyclization of 2-amino-2-methyl-1-propanol with a suitable carbonyl source. Diethyl carbonate is a safe and effective reagent for this transformation, avoiding the use of highly toxic phosgene or its derivatives.[5] The reaction proceeds via a nucleophilic substitution mechanism, where the amino and hydroxyl groups of the amino alcohol attack the carbonyl carbons of diethyl carbonate, leading to the formation of the cyclic carbamate.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 1.0 eq | Starting material |

| Diethyl carbonate | C₅H₁₀O₃ | 118.13 | 1.5 eq | Carbonyl source |

| Sodium methoxide | CH₃ONa | 54.02 | 0.05 eq | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Solvent for extraction |

| Water (deionized) | H₂O | 18.02 | As needed | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Eluent for chromatography |

Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq), diethyl carbonate (1.5 eq), and sodium methoxide (0.05 eq).

-

Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between dichloromethane (DCM) and water.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to afford pure 5,5-dimethyloxazolidin-2-one as a white solid.

Workflow Diagram

Caption: Workflow for the synthesis of 5,5-dimethyloxazolidin-2-one.

Synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

The second and final step is the N-nitrosation of the synthesized 5,5-dimethyloxazolidin-2-one. This reaction is typically carried out using sodium nitrite in an acidic medium.[6] The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which then generates the electrophilic nitrosonium ion (NO⁺).[2] The lone pair of electrons on the nitrogen atom of the oxazolidinone ring attacks the nitrosonium ion, leading to the formation of the N-nitroso product.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 5,5-Dimethyloxazolidin-2-one | C₅H₉NO₂ | 115.13 | 1.0 eq | Starting material |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.2 eq | Nitrosating agent source |

| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | To achieve pH 2.5-3.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Solvent for extraction |

| Water (deionized) | H₂O | 18.02 | As needed | Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

Experimental Protocol

-

Dissolve 5,5-dimethyloxazolidin-2-one (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the reaction and prevent unwanted side reactions.

-

Slowly add 2M hydrochloric acid dropwise until the pH of the solution is between 2.5 and 3.5.

-

In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled, acidified solution of the oxazolidinone over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Once the reaction is complete, extract the mixture three times with dichloromethane (DCM).

-

Combine the organic extracts and wash sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 5,5-Dimethyl-3-nitrosooxazolidin-2-one, which may appear as a yellow oil or solid.

-

Further purification, if necessary, can be achieved by flash chromatography on silica gel.

Workflow Diagram

Caption: Workflow for the N-nitrosation of 5,5-dimethyloxazolidin-2-one.

Mechanism of N-Nitrosation

The N-nitrosation of a secondary amine or amide is a classic electrophilic substitution reaction. The key steps are:

-

Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Nitrous acid is further protonated, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The nitrogen atom of the 5,5-dimethyloxazolidin-2-one acts as a nucleophile and attacks the nitrosonium ion.

-

Deprotonation: A water molecule acts as a base to deprotonate the nitrogen, yielding the final N-nitroso product.

Caption: Mechanism of N-nitrosation of a secondary amine/amide.

Characterization of 5,5-Dimethyl-3-nitrosooxazolidin-2-one

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Singlet for the two methyl groups (approx. 1.5-1.7 ppm). Two singlets for the CH₂ groups of the oxazolidinone ring (approx. 3.5-4.5 ppm). |

| ¹³C NMR | Signal for the quaternary carbon (approx. 60-70 ppm). Signals for the methyl carbons (approx. 20-30 ppm). Signals for the CH₂ carbons (approx. 40-50 ppm and 70-80 ppm). Signal for the carbonyl carbon (approx. 155-160 ppm). |

| IR Spectroscopy | Strong absorption band for the C=O stretch (approx. 1750-1770 cm⁻¹). N-N=O stretch (approx. 1450-1500 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₅H₈N₂O₃. |

Safety Precautions

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes. It can also form explosive mixtures with certain organic compounds.

-

Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid skin and eye burns.

-

N-Nitroso Compounds: Many N-nitroso compounds are suspected carcinogens. Handle the final product with extreme care and avoid inhalation or skin contact. All waste containing the N-nitroso compound should be disposed of according to institutional guidelines for hazardous chemical waste.

References

-

JoVE. 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]

-

FreeThink Technologies. The Chemistry of N-Nitrosamines: An Overview. [Link]

-

Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

ResearchGate. SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. [Link]

-

National Institutes of Health. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

-

ChemRxiv. A Versatile New Reagent for Nitrosation under Mild Conditions. [Link]

-

National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

RSC Publishing. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. Nitrosation and nitrosylation. [Link]

-

RSC Publishing. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. [Link]

-

ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 5,5-Dimethyl-3-nitrosooxazolidin-2-one as a Nitric Oxide (NO) Donor

Introduction: The Role of Nitric Oxide and Chemical Donors in Modern Research

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes. This free radical acts as a key regulator in the cardiovascular, nervous, and immune systems. Its functions include vasodilation, neurotransmission, and host defense. Given its transient nature and localized action, studying the precise effects of NO requires tools that can deliver it in a controlled and reproducible manner.

Chemical NO donors are indispensable tools in this field, providing researchers with the ability to generate NO at predictable rates and concentrations, thereby bypassing the need for endogenous enzymatic synthesis. This allows for the precise investigation of NO-dependent signaling pathways and cellular responses. 5,5-Dimethyl-3-nitrosooxazolidin-2-one, hereafter referred to as DMNO, is a member of the N-nitrosooxazolidinone class of compounds designed to release NO under physiological conditions. This guide provides a comprehensive overview, field-proven protocols, and expert insights for its effective application in both in vitro and in vivo research settings.

Compound Profile: 5,5-Dimethyl-3-nitrosooxazolidin-2-one (DMNO)

A thorough understanding of the physicochemical properties of DMNO is fundamental to its proper handling, storage, and application in experimental systems.

| Property | Value | Source |

| IUPAC Name | 5,5-dimethyl-3-nitrosooxazolidin-2-one | [1] |

| Synonyms | DMNO | - |

| CAS Number | 39884-65-6 | [1] |

| Molecular Formula | C₅H₈N₂O₃ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Appearance | Typically a solid | - |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | - |

| Storage (Solid) | -20°C, desiccated, protected from light | General |

| Storage (Solution) | -80°C in anhydrous DMSO (short-term) | General |

Mechanism of Nitric Oxide Release

The utility of DMNO as an NO donor stems from its controlled decomposition under physiological conditions to yield nitric oxide. The core structure, an N-nitrosooxazolidinone, is susceptible to hydrolysis, which initiates the release cascade.

Causality of Release: The N-nitroso (N-N=O) bond is the labile functional group. In an aqueous environment, such as cell culture media or physiological fluids, the compound undergoes hydrolytic cleavage. This process is often the rate-limiting step and dictates the half-life of NO release. While the precise enzymatic contributions in vivo are not fully elucidated for this specific compound, hydrolysis is the primary chemical driver for NO liberation. This decomposition yields nitric oxide and the corresponding non-signaling oxazolidinone backbone.

The concept of half-life (t½) is critical for experimental design. It is the time required for the concentration of the donor to decrease by half, which corresponds to the period of its most active NO release. The half-life of NO donors can be influenced by temperature, pH, and the presence of certain enzymes or thiols in the medium. Researchers must consider this temporal release profile when designing experiments that probe both acute and chronic effects of NO.

Caption: Proposed hydrolytic decomposition pathway of DMNO to release nitric oxide.

Handling, Storage, and Solution Preparation

Scientific integrity begins with proper reagent management. The stability of DMNO, particularly the N-nitroso group, is sensitive to environmental conditions.

-

Solid Compound: Store the solid form of DMNO at -20°C under desiccation. Protect from light and moisture to prevent premature degradation.

-

Stock Solutions: The recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).

-

Rationale: DMSO is a versatile solvent for many organic compounds and is compatible with most cell culture applications at low final concentrations (typically ≤0.1%).

-

Preparation: Prepare a 10 mM or 100 mM stock solution in anhydrous DMSO. Use glass vials with PTFE-lined caps. After preparation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store stock solution aliquots at -80°C. A study on compound stability in DMSO showed that at room temperature, significant degradation can occur over months, a process that is dramatically slowed at -80°C.[2]

-

Experimental Protocols

The following protocols are designed as a robust starting point. It is imperative for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type, animal model, and biological question.

Part 5.1: In Vitro Application - Cell Culture Models

This protocol details the treatment of adherent mammalian cells with DMNO to study the effects of exogenous NO.